1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
Overview
Description
Diterpenoids are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 . They play a crucial role in plant defense against herbivores .
Synthesis Analysis
In the wild tobacco Nicotiana attenuata, two cytochrome P450s involved in diterpene biosynthesis have been identified . Silencing these two P450s can lead to severe autotoxicity symptoms .Chemical Reactions Analysis
The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : Zhang Guo-fu (2012) describes a synthetic route for a compound structurally similar to the one . The route, involving esterification, hydroxylation, and other steps, yields a compound with high purity and yield. This highlights the feasible synthesis of such complex molecules (Zhang Guo-fu, 2012).
Tyrosinase Inhibition and Cosmetic Application : Chen Ying-qi (2010) synthesized a compound with tyrosinase inhibitory properties, suggesting potential use in skin lightening cosmetics. This indicates the potential of similar compounds in dermatological applications (Chen Ying-qi, 2010).
Biological and Medicinal Applications
Fungicidal Activity : Yuanyuan Liu et al. (2012) synthesized derivatives with fungicidal properties, indicating the potential agricultural or pharmaceutical applications of similar compounds (Yuanyuan Liu et al., 2012).
Apoptosis Induction in Cancer Research : J. Drewe et al. (2007) report on a compound inducing apoptosis in cancer cells. This highlights the potential of structurally related compounds in oncology research (J. Drewe et al., 2007).
Antiviral Activity : V. K. Pandey et al. (2004) synthesized compounds with antiviral activity against viruses like HSV-I. This suggests the possible use of related compounds in antiviral drug development (V. K. Pandey et al., 2004).
Advanced Material Applications
Fluorescence Emission in Chemistry : Naoko Mizuyama et al. (2008) explored pyrone derivatives showing fluorescence emission, suggesting potential applications in materials science for imaging or sensing technologies (Naoko Mizuyama et al., 2008).
Topoisomerase Inhibition in Cancer Therapy : V. D’yakonov et al. (2015) conducted research on a compound with inhibitory effects on topoisomerases, enzymes relevant in cancer cell proliferation. This indicates potential therapeutic applications in cancer treatment (V. D’yakonov et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHZMSPOICHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.